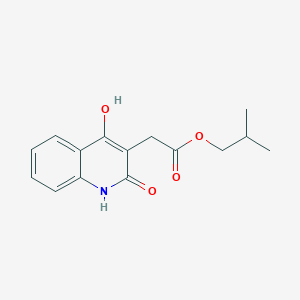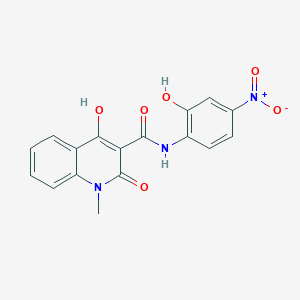
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea, also known as HMCU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial calcium uptake, which plays a critical role in cellular physiology and pathology.
Mecanismo De Acción
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea inhibits MCU by binding to its pore-forming subunit, MCU1, and blocking calcium uptake into mitochondria. This results in a decrease in mitochondrial calcium concentration, which can affect various mitochondrial functions. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to decrease mitochondrial respiration, increase ROS production, and induce cell death in various cell types.
Biochemical and Physiological Effects
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to affect various biochemical and physiological processes in cells. It can modulate energy metabolism by decreasing mitochondrial respiration and ATP production. It can also increase ROS production, which can lead to oxidative stress and cell damage. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to induce cell death in various cell types, including cancer cells, by activating apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of MCU, which allows for the modulation of mitochondrial calcium signaling without affecting other cellular processes. It has been shown to be effective in various cell types and experimental models, making it a versatile tool for studying mitochondrial function. However, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea also has some limitations. It can be toxic at high concentrations, which can affect cellular viability and experimental outcomes. Its mechanism of action is also complex and can involve multiple pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea research. One area of interest is the role of mitochondrial calcium signaling in aging and age-related diseases. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to affect mitochondrial function and cell death in various cell types, and its modulation may have therapeutic potential in age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and specific inhibitors of MCU. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea is a useful tool for studying mitochondrial calcium signaling, but its toxicity and complex mechanism of action can limit its utility in certain experimental settings. The development of more potent and specific inhibitors may overcome these limitations and allow for more precise modulation of mitochondrial calcium signaling.
Métodos De Síntesis
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin, 4-methylphenyl isocyanate, and triethylamine. The resulting product is then purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been extensively used in scientific research to study the role of mitochondrial calcium uptake in cellular physiology and pathology. It has been shown to be a potent inhibitor of mitochondrial calcium uniporter (MCU), a protein complex that mediates calcium uptake into mitochondria. By inhibiting MCU, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea can modulate mitochondrial calcium signaling and affect various cellular processes such as energy metabolism, ROS production, and cell death.
Propiedades
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-6-8-11(9-7-10)18-17(22)19-14-15(20)12-4-2-3-5-13(12)23-16(14)21/h2-9,20H,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLWWKSVGFBJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)





![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

